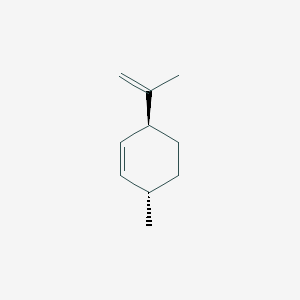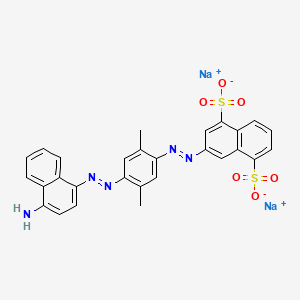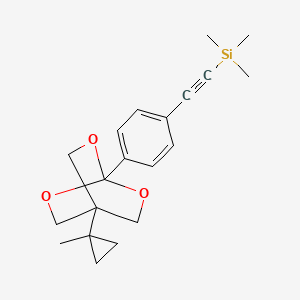
Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is a complex organosilicon compound. It features a unique bicyclic structure that includes a cyclopropyl group and a trioxabicyclo octane moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . The reaction conditions often require precise temperature control and the presence of specific ligands to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to purify and isolate the final product. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the silicon atom.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides.
Wissenschaftliche Forschungsanwendungen
Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism by which Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and producing desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure and undergo comparable chemical reactions.
Tropane Alkaloids: These compounds have a related bicyclic scaffold and exhibit interesting biological activities.
Uniqueness
Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is unique due to its combination of a cyclopropyl group and a trioxabicyclo octane moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
131505-56-1 |
|---|---|
Molekularformel |
C20H26O3Si |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
trimethyl-[2-[4-[4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C20H26O3Si/c1-18(10-11-18)19-13-21-20(22-14-19,23-15-19)17-7-5-16(6-8-17)9-12-24(2,3)4/h5-8H,10-11,13-15H2,1-4H3 |
InChI-Schlüssel |
UMUKXNNKTPTSIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


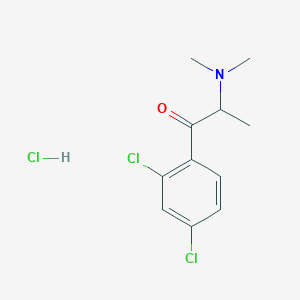
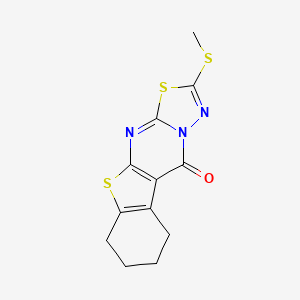


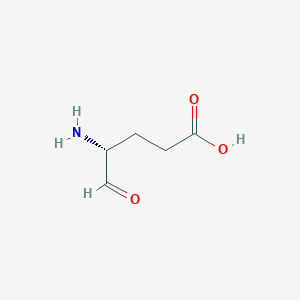
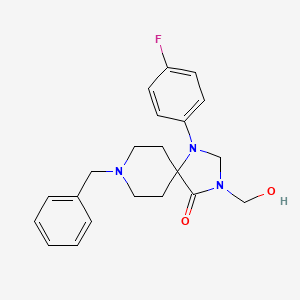
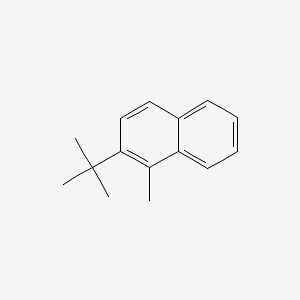
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
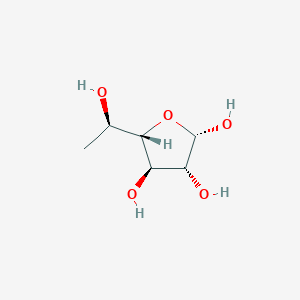
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)


